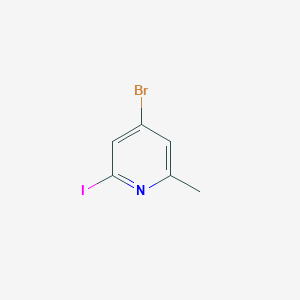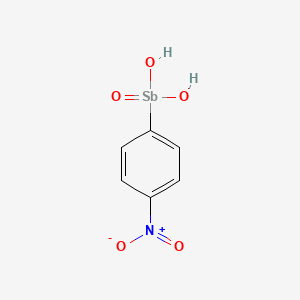
(4-Nitrophenyl)stibonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl)stibonic acid is an organometallic compound that contains a nitrophenyl group attached to an antimony atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)stibonic acid typically involves the reaction of 4-nitrophenyl derivatives with antimony compounds. One common method is the reaction of 4-nitrophenyl chloroformate with antimony trichloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)stibonic acid undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, where the antimony atom is oxidized to higher oxidation states.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed
Reduction: 4-Aminophenylstibonic acid.
Substitution: Various substituted phenylstibonic acids depending on the nucleophile used.
Oxidation: Higher oxidation state antimony compounds.
Scientific Research Applications
(4-Nitrophenyl)stibonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis. It serves as a precursor for the synthesis of other organometallic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)stibonic acid involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can undergo reduction or substitution reactions, leading to the formation of active intermediates that interact with biological molecules. The antimony atom can also participate in coordination chemistry, forming complexes with metal ions or other ligands, which can modulate its activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A related compound with a nitro group attached to a phenol ring. It is commonly used as a pH indicator and in the synthesis of other chemicals.
4-Nitrophenyl chloroformate: Used as a reagent in organic synthesis, particularly in the formation of carbamates and esters.
4-Nitrophenyl acetate: Utilized in enzymatic assays to measure the activity of esterases.
Uniqueness
(4-Nitrophenyl)stibonic acid is unique due to the presence of the antimony atom, which imparts distinct chemical properties and reactivity compared to other nitrophenyl compounds. Its ability to form coordination complexes and participate in redox reactions makes it valuable in various applications, particularly in catalysis and material science.
Properties
CAS No. |
10247-92-4 |
|---|---|
Molecular Formula |
C6H6NO5Sb |
Molecular Weight |
293.88 g/mol |
IUPAC Name |
(4-nitrophenyl)stibonic acid |
InChI |
InChI=1S/C6H4NO2.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h2-5H;2*1H2;;/q;;;;+2/p-2 |
InChI Key |
GWDGRWOLKMLOEZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[Sb](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrate;hydrobromide](/img/structure/B14078507.png)
![methyl 3-[8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14078510.png)
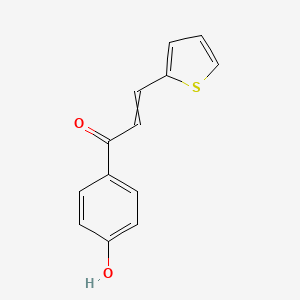
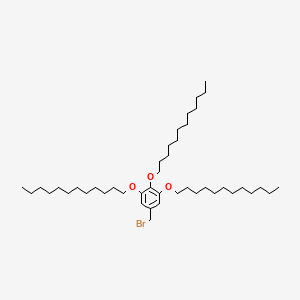
![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)
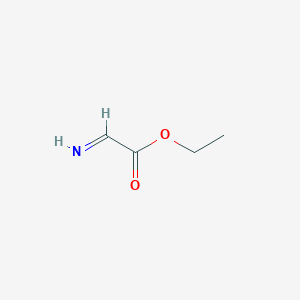
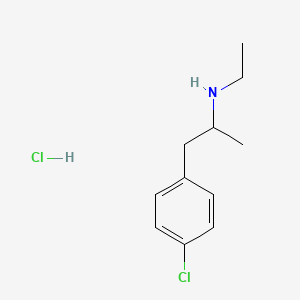
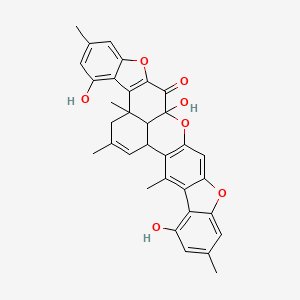
![Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate](/img/structure/B14078568.png)
![tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate](/img/structure/B14078570.png)
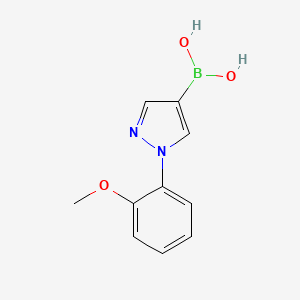
![2-(Furan-2-ylmethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078579.png)
